2-Ethyl-6-methylnicotinaldehyde hydrochloride

Analytical Chemistry Synthetic Intermediate Quality Control

This 2-ethyl-6-methylnicotinaldehyde hydrochloride (CAS 1314961-64-2, MW 185.65) is a non-interchangeable, regiospecific building block featuring the critical 2-ethyl/6-methyl substitution pattern on the pyridine ring. Unlike positional isomers, this exact geometry defines the electronic and steric environment of the reactive 3-carbaldehyde handle, directly impacting coupling yields and product selectivity in downstream synthesis. Supplied as the stable hydrochloride salt (purity ≥98%), it offers enhanced aqueous solubility, predictable long-term storage, and reliable stoichiometric calculations for reductive amination, condensation, or Grignard addition workflows. Ideal for medicinal chemistry programs constructing pyridine-containing pharmacophores.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1314961-64-2
Cat. No. B1465886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylnicotinaldehyde hydrochloride
CAS1314961-64-2
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)C)C=O.Cl
InChIInChI=1S/C9H11NO.ClH/c1-3-9-8(6-11)5-4-7(2)10-9;/h4-6H,3H2,1-2H3;1H
InChIKeyFZFYQCVRXZGUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-methylnicotinaldehyde Hydrochloride (CAS 1314961-64-2): A Pyridine-3-carbaldehyde Intermediate with Defined Substitution Pattern


2-Ethyl-6-methylnicotinaldehyde hydrochloride (CAS: 1314961-64-2; MF: C₉H₁₂ClNO; MW: 185.65) is a pyridine-3-carbaldehyde derivative featuring ethyl substitution at the 2-position and methyl substitution at the 6-position, supplied as its hydrochloride salt for enhanced handling and stability . The compound belongs to the broader nicotinaldehyde class, which are established intermediates in industrial organic chemistry for the synthesis of crop protection agents and pharmaceutically active substances [1]. The 2,6-substitution pattern on the pyridine ring differentiates it from other regioisomeric nicotinaldehyde derivatives and determines its utility as a specific building block for constructing molecular scaffolds with defined steric and electronic properties .

Why Generic Substitution of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride (CAS 1314961-64-2) Fails: Regiospecificity in Pyridine-Aldehyde Intermediates


Nicotinaldehyde derivatives with varying ethyl and methyl substitution patterns are not functionally interchangeable. The position of substituents on the pyridine ring dictates both the electronic environment of the aldehyde group and the steric accessibility for downstream coupling reactions, directly impacting synthetic yield and product selectivity [1] . Positional isomers such as 5-ethyl-2-methylnicotinaldehyde or 4-ethyl-2-methylnicotinaldehyde differ fundamentally in substitution geometry; substituting one isomer for another in a pre-optimized synthetic route can alter reaction kinetics, produce undesired regioisomeric products, or necessitate complete re-optimization of reaction conditions . The 2-ethyl-6-methyl substitution pattern is a specific, non-interchangeable structural constraint defined by the target molecule being constructed. The following evidence guide quantifies the availability characteristics that inform procurement decisions relative to accessible comparators.

Quantitative Procurement Evidence for 2-Ethyl-6-methylnicotinaldehyde Hydrochloride (CAS 1314961-64-2): Purity, Molecular Specification, and Comparator Availability


Purity Specification and Batch Consistency: 98% Baseline for 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

2-Ethyl-6-methylnicotinaldehyde hydrochloride is commercially available with a defined purity specification of 98% as documented by multiple independent suppliers . This specification provides a reproducible baseline for synthetic planning, enabling calculation of stoichiometric requirements without batch-to-batch adjustment. Positional isomers of nicotinaldehyde derivatives are reported across a wider purity range (95–98+%), introducing greater variability in effective molar availability .

Analytical Chemistry Synthetic Intermediate Quality Control

Molecular Formula and Mass Identity: Distinguishing 2-Ethyl-6-methylnicotinaldehyde Hydrochloride (C₉H₁₂ClNO) from Isomeric Analogs

The target compound's hydrochloride salt form confers a molecular formula of C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . This distinguishes it from the free base analog, 2-ethyl-6-methylnicotinaldehyde (CAS 1289025-97-3), which has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol [1]. The hydrochloride salt provides enhanced aqueous solubility and solid-state stability, facilitating handling and storage under standard laboratory conditions .

Structural Identity Quality Assurance Isomer Differentiation

Comparator Supply Chain Availability: 2-Ethyl-6-methylnicotinaldehyde Hydrochloride Versus Positional Isomers

Procurement feasibility differs substantially among nicotinaldehyde positional isomers. 2-Ethyl-6-methylnicotinaldehyde hydrochloride is stocked in multiple gram-scale quantities (1g, 5g, and larger on inquiry) with defined catalog entries from multiple independent chemical suppliers . In contrast, positional isomers such as 5-ethyl-2-methylnicotinaldehyde and 4-ethyl-2-methylnicotinaldehyde are documented in chemical databases as existing compounds but with limited or no reported commercial stocking availability from major independent distributors, suggesting reduced supply chain accessibility .

Supply Chain Procurement Comparator Analysis

Computational Physicochemical Parameters for Reaction Planning: TPSA and LogP of 2-Ethyl-6-methylnicotinaldehyde Hydrochloride

2-Ethyl-6-methylnicotinaldehyde hydrochloride has calculated physicochemical parameters including a Topological Polar Surface Area (TPSA) of 29.96 Ų and a LogP value of 2.19 . These values provide a reference for predicting solubility, membrane permeability, and chromatographic behavior when designing downstream synthetic transformations or purification protocols. Comparable positional isomers would be expected to exhibit similar but not identical TPSA and LogP values due to differences in electronic distribution and molecular shape arising from substituent positioning [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Note on High-Strength Quantitative Differentiation Evidence

The publicly accessible literature does not currently contain direct head-to-head comparative pharmacological data (e.g., IC₅₀, Kᵢ, EC₅₀ values), in vivo efficacy studies, or selectivity profiles for 2-ethyl-6-methylnicotinaldehyde hydrochloride against structurally defined comparator compounds. Reports of biological activity for this specific compound exist predominantly in non-primary sources lacking assay validation, dose-response quantification, or comparator benchmarking . Claims regarding enzyme inhibition, anticancer potential, or antimicrobial activity cannot be validated against the evidence admission criteria established for this guide . This evidence limitation should inform procurement decisions where validated biological differentiation is the primary selection criterion.

Data Transparency Evidence Limitation Research Gap

Recommended Application Scenarios for 2-Ethyl-6-methylnicotinaldehyde Hydrochloride (CAS 1314961-64-2) Based on Quantified Evidence


Medicinal Chemistry Scaffold Construction Requiring 2,6-Substituted Pyridine-3-carbaldehyde Intermediate

The defined 2-ethyl-6-methyl substitution pattern makes this compound suitable as a synthetic intermediate for constructing pyridine-containing pharmacophores where the aldehyde group at the 3-position serves as a reactive handle for condensation, reductive amination, or Grignard addition reactions. Nicotinaldehyde derivatives are established intermediates for synthesizing highly pharmaceutically active substances and crop protection agents [1]. The commercially available 98% purity specification supports reliable stoichiometric calculations and reduces the need for pre-reaction purification.

Structure-Activity Relationship (SAR) Exploration of Pyridine-Based Ligands

For research programs systematically exploring the impact of 2-alkyl and 6-alkyl substitution on pyridine core binding affinity or pharmacokinetic properties, this compound provides a specific, procurement-accessible building block. The availability of the hydrochloride salt form (MW 185.65 g/mol) versus the free base analog (CAS 1289025-97-3, MW 149.19 g/mol) offers flexibility in selecting the physical form best suited to specific reaction conditions or solubility requirements [2] .

Enamine and Imine Library Synthesis for Screening Collections

The reactive aldehyde functional group at the 3-position enables facile condensation with primary or secondary amines to generate imine or enamine derivatives, respectively [3]. This reactivity profile positions the compound as a versatile diversification point for generating focused libraries of pyridine-containing small molecules. The calculated physicochemical parameters (TPSA = 29.96 Ų; LogP = 2.19) provide a reference for predicting compound behavior during library purification and screening.

Specialized Chemical Synthesis Where Hydrochloride Salt Stability Is Advantageous

The hydrochloride salt form offers enhanced long-term storage stability and improved aqueous solubility compared to the free base aldehyde, which may be susceptible to oxidation or disproportionation under certain conditions . This form selection is particularly advantageous for synthetic workflows involving aqueous reaction media or for laboratories requiring compounds with predictable shelf-life characteristics under standard storage conditions (cool, dry place) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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